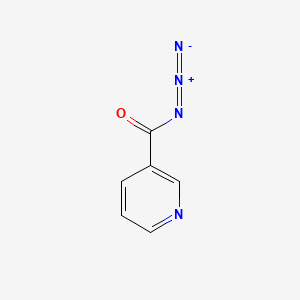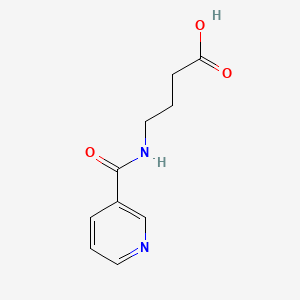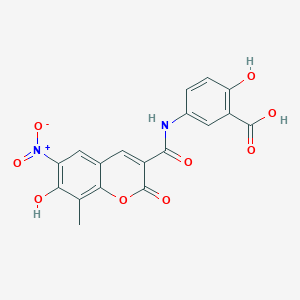
RB-6145
Overview
Description
RB-6145 is a bifunctional nitroimidazole compound that serves as a prodrug for the hypoxic cell radiosensitizer RSU 1069. It is designed to target hypoxic cells preferentially, exhibiting cytotoxicity and antitumor therapeutic activity. This compound is particularly significant in cancer treatment due to its ability to sensitize hypoxic tumor cells to radiation therapy while reducing systemic toxicity compared to its active form, RSU 1069 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RB-6145 involves the incorporation of a bromoethylamino substituent into a nitroimidazole frameworkThe reaction conditions typically involve the use of strong acids and bases to facilitate the nitration and subsequent substitution reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
RB-6145 undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced under hypoxic conditions to form reactive intermediates.
Substitution: The bromoethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can react with the bromoethylamino group under mild conditions.
Major Products Formed
The major products formed from these reactions include the reduced forms of this compound and various substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
RB-6145 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of nitroimidazoles.
Biology: Investigated for its effects on hypoxic cells and its potential to sensitize these cells to radiation.
Medicine: Explored as a therapeutic agent in cancer treatment, particularly for tumors with hypoxic regions.
Industry: Utilized in the development of new radiosensitizers and cytotoxic agents for cancer therapy .
Mechanism of Action
RB-6145 exerts its effects through a bioreductive mechanism. Under hypoxic conditions, the nitro group is reduced to form reactive intermediates that can alkylate DNA, leading to cytotoxicity. The bromoethylamino group forms an alkylating aziridine moiety, which further enhances its cytotoxic effects. The primary molecular targets are hypoxic tumor cells, and the pathways involved include DNA damage and apoptosis .
Comparison with Similar Compounds
Similar Compounds
RSU 1069: The active form of RB-6145, known for its potent radiosensitizing and cytotoxic effects.
PD 130903: Another bifunctional nitroimidazole with similar properties but different pharmacokinetic profiles.
Uniqueness of this compound
This compound is unique due to its reduced systemic toxicity compared to RSU 1069, making it a safer option for clinical use. Additionally, its ability to preferentially target hypoxic cells enhances its therapeutic index, providing a more effective treatment option for hypoxic tumors .
Properties
CAS No. |
129448-97-1 |
|---|---|
Molecular Formula |
C8H14Br2N4O3 |
Molecular Weight |
374.03 g/mol |
IUPAC Name |
1-(2-bromoethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol;hydrobromide |
InChI |
InChI=1S/C8H13BrN4O3.BrH/c9-1-2-10-5-7(14)6-12-4-3-11-8(12)13(15)16;/h3-4,7,10,14H,1-2,5-6H2;1H |
InChI Key |
XPBJPGMCFKYBBV-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(CNCCBr)O.Br |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(CNCCBr)O.Br |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
alpha-(((2-bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol CI 1010 PD 144872 RB 6145 RB-6145 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3,6,8-Trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1678784.png)

